(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the construction of the pyrimidine ring.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can undergo various types of chemical reactions, including:
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
(6Z)-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (6Z)-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound with structures similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
(6Z)-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C29H25N3O3S |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C29H25N3O3S/c1-19-8-9-20(2)26(16-19)35-15-14-34-23-12-10-21(11-13-23)17-24-27(30)32-25(22-6-4-3-5-7-22)18-36-29(32)31-28(24)33/h3-13,16-18,30H,14-15H2,1-2H3/b24-17-,30-27? |
InChI Key |
QSPZGYTZNMFLFC-ZEAYLUBASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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